4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol

GABA pharmacology Receptor binding Structure-activity relationship

Researchers frequently require a regioisomeric control to distinguish geometry-dependent GABA receptor activity from scaffold-level effects-iso-THIP is the definitive [3,4-c] isomer for this purpose. Unlike the [5,4-c] isomer THIP (potent GABAA agonist), iso-THIP exhibits weak GABAA binding (Ki=7.9 µM at α3β2γ2) and moderate GABAC ρ1 antagonism (Ki=7.9 µM), making it pharmacologically non-interchangeable with THIP. This compound is an essential negative control for computational pharmacophore modeling, molecular docking validation, and SAR studies mapping the GABA binding site. Standard pack sizes of 5 mg, 25 mg, and 100 mg are maintained in stock, with custom bulk synthesis available on request. Immediate global shipping ensures continuity for time-sensitive GABAergic research programs.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 71233-27-7
Cat. No. B1197679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol
CAS71233-27-7
Synonyms4,5,6,7tetrahydroisoxazolo(3,4c)pyridin-5-ol
iso THIP
iso-THIP
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=O)ON2
InChIInChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)8-10-6/h7-8H,1-3H2
InChIKeyHTKHYLOBQZWEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iso-THIP: Structurally Distinct GABA Ligand


4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol (CAS 71233-27-7), commonly referred to as iso-THIP or isogaboxadol, is a heterocyclic compound within the isoxazolopyridine class that functions as a ligand at GABA-gated ion channels. It is the [3,4-c] regioisomer of the extensively studied GABAA receptor agonist THIP (gaboxadol; [5,4-c] isomer, CAS 64603-91-4) [1]. Unlike THIP which acts as a potent partial agonist at extrasynaptic α4/6βδ-containing GABAA receptors, iso-THIP displays a markedly distinct pharmacological profile characterized by weak GABAA receptor binding affinity (Ki = 7.9 µM at α3β2γ2 receptors) [2] and moderate GABAC receptor antagonist activity (Ki = 7.9 µM at ρ1 receptors) [3]. This fundamental shift in receptor activity profile arising from a simple change in ring fusion geometry makes iso-THIP a valuable tool compound for probing structure-activity relationships in GABAergic pharmacology.

Primary Role
Structurally distinct GABAC antagonist tool compound; [3,4-c] regioisomer of THIP
Workflow
Negative control for GABAA pharmacophore validation; SAR probe for ring-fusion geometry
Key Context
Weak GABAA binding; may support retinal circuitry studies and isoxazole ligand design

Iso-THIP vs. THIP: Key Regioisomer Differences


The isoxazolopyridine scaffold is exquisitely sensitive to the position of the ring fusion relative to the 3-isoxazolol pharmacophore. In the [5,4-c] isomer THIP, the 3-isoxazolol unit is correctly oriented to mimic the carboxylic acid moiety of GABA, enabling high-affinity binding and potent agonism at GABAA receptors (EC50 = 30–50 nM at α4β3δ receptors) [1]. Relocating the ring fusion to the [3,4-c] geometry of iso-THIP disrupts this pharmacophoric alignment, converting the molecule from a nanomolar-potency GABAA agonist into a weak inhibitor of [³H]GABA binding with dramatically reduced receptor affinity [2]. Consequently, any research protocol or industrial application demanding potent GABAA agonism—such as studies of extrasynaptic tonic inhibition or δ-subunit-containing receptor pharmacology—cannot substitute iso-THIP for THIP, nor can THIP serve as a surrogate when GABAC receptor antagonism or weak glycine receptor modulation is the experimental objective [3]. The two regioisomers are pharmacologically non-interchangeable.

If you need
Potent GABAA agonism (e.g., tonic inhibition studies)
Iso-THIP may not
Reproduce THIP-like extrasynaptic receptor activation; affinity reduced by >100-fold
If you need
GABAC receptor antagonism with minimal GABAA interference
Consider
Aza-THIP may offer cleaner selectivity; iso-THIP retains residual GABAA binding
Regioisomer interchange
THIP ([5,4-c]) and iso-THIP ([3,4-c])
Conclusion
Pharmacologically non-interchangeable; ring-fusion geometry shift alters target profile

Iso-THIP Comparative Evidence Against Analogs


GABAA Binding Affinity vs. THIP

Iso-THIP exhibits dramatically weaker binding affinity at GABAA receptors compared to its [5,4-c] regioisomer THIP. At human recombinant α3β2γ2 GABAA receptors, iso-THIP has a Ki of 7.9 µM [1]. In contrast, THIP activates α4β3δ GABAA receptors with an EC50 of 30–50 nM [2] and binds to rat brain synaptic membranes with a KD comparable to GABA at high-affinity sites [3]. In [³H]GABA displacement assays on rat brain membranes, iso-THIP was characterized as a weak inhibitor, whereas THIP displayed potent displacement comparable to GABA itself [4]. This represents an approximately 160- to 260-fold difference in functional potency between the two regioisomers.

GABAA Binding vs. THIP
Head-to-head
~160- to 260-fold lower potency: Ki 7.9 µM (iso-THIP) vs. EC50 30–50 nM (THIP)
Ring-fusion geometry shift abolishes high-affinity GABAA agonism
Human α3β2γ2 vs. α4β3δ receptors; rat brain membranes
GABA pharmacology Receptor binding Structure-activity relationship

GABAC Antagonism vs. THIP and Aza-THIP

Iso-THIP functions as a moderately potent competitive antagonist at homomeric human GABAC ρ1 receptors, with a Ki of 7.9 µM determined by electrophysiological recording in Xenopus oocytes [1]. In the same assay system, THIP exhibited weaker GABAC antagonism with a Ki of 25 µM, while Aza-THIP (4,5,6,7-tetrahydropyrazolo[5,4-c]pyridin-3-ol) showed a Ki of 31 µM [1]. Iso-THIP is thus approximately 3.2-fold more potent as a GABAC antagonist than THIP and approximately 3.9-fold more potent than Aza-THIP. Furthermore, iso-THIP retains some residual GABAA receptor binding activity (IC50 = 83 µM in [³H]GABA binding), whereas Aza-THIP shows no detectable interaction with GABAA receptors (IC50 > 100 µM) [1].

GABAC Antagonism vs. Analogs
Head-to-head
Ki 7.9 µM (ρ1); 3.2-fold more potent than THIP, 3.9-fold vs. Aza-THIP
Moderate GABAC antagonist; residual GABAA binding (IC50 83 µM) noted
Xenopus oocyte electrophysiology; selectivity comparison
GABAC receptor Retinal pharmacology Antagonist profiling

Glycine Receptor Antagonism vs. Isoxazolopyridine Analogs

Iso-THIP has been characterized as a weak antagonist at glycinergic receptors, alongside related isoxazolopyridine analogues including N-methyl-THIP, iso-THAZ, THAZ, iso-THPO, and iso-THAO [1]. In [³H]strychnine binding assays to rat brain membranes, these compounds were compared to the prototypical glycine antagonist strychnine [1]. The most potent compound in this series, iso-THAZ (5,6,7,8-tetrahydro-4H-isoxazolo[3,4-d]azepin-3-ol), exhibited a Ki of 1,400 nM for [³H]strychnine binding, whereas iso-THIP and other six-membered ring analogues were substantially weaker [2]. This indicates that ring expansion to the seven-membered azepine system (iso-THAZ) yields markedly enhanced glycine receptor affinity compared to the six-membered piperidine ring of iso-THIP [2].

Glycine Antagonism vs. Iso-THAZ
Cross-study comparable
Weak antagonist; iso-THAZ (Ki 1.4 µM) markedly more potent
May serve as weak control; ring expansion enhances glycine affinity
[³H]strychnine binding, rat brain membranes
Glycine receptor Strychnine binding Antagonist screening

Blood-Brain Barrier Penetration & Metabolic Stability

Although no direct head-to-head pharmacokinetic comparison between iso-THIP and THIP has been published, significant class-level pharmacokinetic distinctions exist among structurally related GABAergic isoxazolopyridines. THIP (gaboxadol) demonstrates efficient absorption (bioavailability F = 0.94 ± 0.16 in dogs) and an elimination rate constant of 0.50 ± 0.13 hr⁻¹ in humans following intramuscular administration [1]. Critically, THIP penetrates the blood-brain barrier readily after systemic administration, a property not shared by the structurally related GABA agonist isoguvacine [2]. Iso-THIP, as the [3,4-c] regioisomer of THIP, shares the same molecular formula (C₆H₈N₂O₂) and comparable physicochemical properties (calculated LogP ≈ −0.3, topological polar surface area = 50.4 Ų) , suggesting potential for blood-brain barrier penetration similar to THIP. However, the altered protolytic properties of the 3-isoxazolol unit in the [3,4-c] geometry may affect ionization state at physiological pH and consequently transporter recognition, as gaboxadol is a known substrate of the proton-coupled amino acid transporter PAT1 [3].

BBB Penetration & PK
Data to verify
No in vivo PK data; predicted LogP −0.3, TPSA 50.4 Ų
In vivo brain exposure unconfirmed; physicochemical similarity to THIP noted
Class-level inference only; experimental validation required
Pharmacokinetics Blood-brain barrier Metabolic stability

SAR: Ring Fusion Geometry as Negative Control

The seminal structure-activity relationship study by Krogsgaard-Larsen and Christensen (1979) systematically demonstrated that replacing the 3-isoxazolol unit of THIP with related heterocyclic rings results in dramatic loss of GABAA receptor activity [1]. Within this series, iso-THIP (the [3,4-c] regioisomer) was explicitly characterized as a weak inhibitor of [³H]GABA binding, while the 3-pyrazolol THIP analogues were completely inactive [1]. This stands in stark contrast to THIP itself, which displaces [³H]GABA with potency comparable to GABA. The study further showed that the 7-membered ring analogues of isoguvacine and isonipecotic acid were more than two orders of magnitude weaker than their parent compounds [1]. This body of evidence establishes iso-THIP as a critical negative control compound: its weak activity validates that the [5,4-c] ring fusion geometry is essential for high-affinity GABAA agonism, making iso-THIP an indispensable reference standard for pharmacophore validation and molecular docking studies [2].

Negative Control SAR
Head-to-head
Weak [³H]GABA displacement vs. THIP potent; pyrazolol analogs inactive
Validates [5,4-c] geometry requirement for GABAA agonism
Essential reference for pharmacophore modeling
Medicinal chemistry Pharmacophore modeling Scaffold hopping

Iso-THIP Research & Industrial Application Scenarios


GABAC Antagonist Tool for Retinal Circuitry

Iso-THIP is a moderately potent competitive antagonist at human GABAC ρ1 receptors (Ki = 7.9 µM) with approximately 3-fold greater potency than THIP (Ki = 25 µM) at this target [1]. Given the established role of GABAC receptors in retinal signal processing and their implication in myopia and other visual disorders, iso-THIP can serve as a pharmacological tool for dissecting GABAC-mediated contributions to retinal circuitry. However, researchers should note its residual GABAA receptor binding activity (IC50 = 83 µM) and consider co-application with a selective GABAA antagonist or use of Aza-THIP for experiments requiring complete GABAA silence [1].

Negative Control for GABAA Pharmacophore Validation

Because the repositioning of the ring fusion from [5,4-c] to [3,4-c] converts THIP from a nanomolar-potency GABAA agonist to a weak inhibitor of [³H]GABA binding [2], iso-THIP is an ideal negative control for computational pharmacophore modeling, molecular docking validation, and mutagenesis studies aimed at mapping the GABA binding site. Its use alongside THIP enables researchers to establish that observed GABAA receptor interactions are geometry-dependent and not merely a function of the isoxazolopyridine scaffold [2].

SAR Studies for Isoxazole-Based GABA Ligands

In medicinal chemistry campaigns targeting novel GABAergic agents, iso-THIP represents a key reference point in the SAR landscape. The Krogsgaard-Larsen and Christensen (1979) study established that the [3,4-c] geometry yields dramatically reduced GABAA affinity compared to the [5,4-c] geometry, and that further heterocyclic replacements (3-pyrazolol analogues) completely abolish activity [2]. Iso-THIP thus anchors the activity cliff in the structure-activity matrix, guiding medicinal chemists away from unproductive scaffold modifications and toward productive vectors for optimizing GABA receptor interactions [3].

Glycine Receptor Screening: Weak Antagonist Reference

Iso-THIP has been characterized as a weak glycine receptor antagonist alongside other isoxazolopyridine derivatives [4]. In glycine receptor screening cascades, iso-THIP can serve as a comparator for structure-activity profiling, particularly when benchmarking novel glycine antagonists against the isoxazolopyridine chemotype. Its weak activity relative to iso-THAZ (Ki = 1,400 nM at [³H]strychnine binding) provides a useful reference for assessing whether structural modifications to the ring size or fusion geometry enhance glycinergic activity [4].

Application
Selection Property
Validation Focus
GABAC antagonist for retinal circuitry
GABAC ρ1 antagonist potency profile
Residual GABAA binding and receptor selectivity
Negative control for GABAA pharmacophore
Regioisomer geometry-dependent binding
Binding-site geometry validation; mutant receptor studies
SAR reference for isoxazole GABA ligands
Scaffold activity-cliff reference point
Structure-activity mapping against [3,4-c] geometry
Glycine receptor screening comparator
Weak glycine antagonist chemotype
Glycine receptor activity benchmarking; ring-size SAR
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